molecular formula C9H10N4O B1317638 3-Hydrazino-1-methyl-2(1H)-quinoxalinone CAS No. 31595-64-9

3-Hydrazino-1-methyl-2(1H)-quinoxalinone

Cat. No. B1317638
CAS RN: 31595-64-9
M. Wt: 190.2 g/mol
InChI Key: HDFPXYFPJKUDDD-UHFFFAOYSA-N
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Description

3-Hydrazino-1-methyl-2(1H)-quinoxalinone, also known as HMQ, is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless crystalline solid that is soluble in water and organic solvents. HMQ is used in the synthesis of various organic compounds, and has been used to study the mechanism of action of certain drugs, as well as to investigate the biochemical and physiological effects of certain compounds.

Scientific Research Applications

  • Synthesis of Novel Derivatives :

    • A study by Abass (2000) discusses the synthesis of novel 4-pyrazolylquinolinone derivatives using 4-Hydrazino-1-methyl-2(1H)quinolinone as a precursor. This highlights the compound's role in creating new quinolinone-based structures, which are important in medicinal chemistry (Abass, 2000).
  • Antimicrobial Activity :

    • Ajani et al. (2010) developed a method for synthesizing various 2-quinoxalinone-3-hydrazone derivatives with marked antimicrobial potency. This study emphasizes the antimicrobial potential of derivatives of 3-Hydrazino-1-methyl-2(1H)-quinoxalinone (Ajani et al., 2010).
    • Taiwo et al. (2021) synthesized 3-methylquinoxaline-2-hydrazone derivatives from 2-hydrazinyl-3-methyl-6-nitroquinoxaline, exhibiting promising antibacterial properties. This again demonstrates the compound's relevance in developing new antibacterial agents (Taiwo et al., 2021).
  • Chemical Reactions and Derivative Synthesis :

    • Shaaban et al. (2009) explored the synthesis of novel quinoxalinone derivatives from 3-hydrazinocarbonylmethylquinoxalin-2(1H)-one, showing its utility in creating diverse chemical structures with potential biological activity (Shaaban et al., 2009).
    • Cheeseman and Rafiq (1971) detailed the reactions of quinoxaline-2(1H)-ones with hydrazine, leading to various derivatives, further underlining the compound's versatility in chemical synthesis (Cheeseman & Rafiq, 1971).
  • Antimicrobial and Antiinflammatory Agents :

    • Khan et al. (2009) reported the synthesis of quinoxalinone derivatives with significant antimicrobial and antiinflammatory activity, suggesting the therapeutic potential of these compounds (Khan et al., 2009).
  • Drug Development Platform :

    • Shi et al. (2017) highlighted quinoxalinone as a privileged platform in drug development, underscoring its importance in creating pharmacologically active compounds (Shi et al., 2017).

properties

IUPAC Name

3-hydrazinyl-1-methylquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-13-7-5-3-2-4-6(7)11-8(12-10)9(13)14/h2-5H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFPXYFPJKUDDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20541980
Record name 3-Hydrazinyl-1-methylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydrazino-1-methyl-2(1H)-quinoxalinone

CAS RN

31595-64-9
Record name 3-Hydrazinyl-1-methylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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